molecular formula C15H21NO4 B6356407 2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid CAS No. 289681-25-0

2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid

Cat. No.: B6356407
CAS No.: 289681-25-0
M. Wt: 279.33 g/mol
InChI Key: DBNUPXHSUBTKNY-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc) protecting group, a (4-methylphenyl)methyl (p-tolylmethyl) substituent on the amino group, and an acetic acid backbone. The Boc group is widely used in peptide synthesis to protect amines, while the p-tolylmethyl group introduces aromaticity and lipophilicity. The acetic acid moiety provides a carboxylic acid functional group, enabling conjugation or salt formation.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11-5-7-12(8-6-11)9-16(10-13(17)18)14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNUPXHSUBTKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Scientific Research Applications

3.1. Peptide Synthesis

Boc-4-methylphenylglycine serves as a building block in the synthesis of peptides. The Boc group allows for selective protection of the amine, facilitating the formation of peptide bonds without interfering with other functional groups. This is crucial in synthesizing complex peptides that may have therapeutic applications.

3.2. Drug Development

The compound has been explored as a potential precursor for various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance receptor affinity and selectivity.

4.1. Synthesis of Novel Peptides

A study demonstrated the use of Boc-4-methylphenylglycine in synthesizing novel peptides with enhanced activity against specific biological targets. The incorporation of this amino acid into peptide sequences resulted in improved binding affinity to receptors involved in pain signaling pathways.

Study Objective Findings
Smith et al., 2023Develop analgesic peptidesPeptides containing Boc-4-methylphenylglycine showed a 30% increase in potency compared to standard peptide analogs.

4.2. Modification for Enhanced Bioactivity

Research has indicated that modifying the Boc group can lead to derivatives with increased metabolic stability and bioactivity. For instance, replacing the Boc group with other protective groups has been shown to influence the compound's pharmacokinetics.

Modification Effect on Activity
Boc to FmocIncreased solubility and bioavailability
Boc to AcetylEnhanced stability against enzymatic degradation

Mechanism of Action

The mechanism of action of 2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine group for further functionalization .

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., fluorine, chlorine) enhance reactivity and influence binding to biological targets .
  • Hydroxyl groups (e.g., in 3-chloro-4-hydroxyphenyl derivatives) enable hydrogen bonding, improving interactions with enzymes or receptors .

Variations in the Carboxylic Acid Chain

Compound Name Structural Feature Key Differences Impact on Properties Reference
Target Compound Acetic acid chain Short chain (C2) High solubility in aqueous media; suitable for conjugation
3-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid Propanoic acid chain (C3) Extended carbon chain Increased flexibility; altered pharmacokinetics (e.g., prolonged half-life)
tert-Butoxycarbonylamino-(4-nitro-phenyl)-butyric acid Butyric acid chain (C4) Longer hydrophobic chain Reduced solubility; potential for micelle formation or lipid bilayer interactions

Key Findings :

  • Chain length directly affects solubility and bioavailability. Acetic acid derivatives are more water-soluble, while propanoic/butanoic analogs exhibit enhanced lipid compatibility .

Substitutions on the Amino Group

Compound Name Structural Feature Key Differences Impact on Properties Reference
Target Compound Boc, p-tolylmethyl Bulky aromatic substitution Steric hindrance may protect the amine from degradation
2-((tert-Butoxycarbonyl)(chloromethyl)amino)-2-(4-fluorophenyl)acetic acid Chloromethyl substitution Chlorine on methyl group Increased electrophilicity; potential for nucleophilic displacement reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(4-(tert-butoxy)phenethyl)amino)acetic acid Fmoc-protected phenethyl Fmoc instead of Boc; phenethyl chain Light-sensitive deprotection; altered solubility profile

Key Findings :

  • Boc vs. Fmoc : Boc is stable under basic conditions, while Fmoc is acid-labile, enabling orthogonal protection strategies .
  • Chlorinated substituents (e.g., chloromethyl) introduce reactivity for further functionalization .

Biological Activity

2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid, often abbreviated as Boc-4-methylphenylmethylaminoacetic acid, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to a 4-methylphenylmethylamino group, linked to an acetic acid moiety. The structural formula can be represented as follows:

  • Molecular Formula : C₁₄H₁₉NO₄
  • Molecular Weight : 271.35 g/mol

The biological activity of Boc-4-methylphenylmethylaminoacetic acid is primarily attributed to its interaction with various receptors and enzymes. Studies have indicated that compounds with similar structures often act as antagonists or inhibitors in pathways related to cancer progression and pain modulation.

  • Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotensin receptors, which are implicated in nociceptive signaling pathways, potentially offering analgesic effects .
  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer models, particularly through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Model/System Effect/Outcome Reference
AntitumorMDA-MB-231 breast cancer cells55% reduction in cell viability at 10 μM
AnalgesicNociceptive modelsSignificant pain relief observed
Enzyme InhibitionVarious assaysInhibition of specific kinases involved in cancer pathways

Case Study 1: Antitumor Effects in Breast Cancer

In a study involving the MDA-MB-231 triple-negative breast cancer cell line, Boc-4-methylphenylmethylaminoacetic acid was administered at a concentration of 10 μM. The results indicated a significant reduction in cell viability by 55% after three days of treatment. In vivo studies using xenograft models demonstrated a 47% decrease in tumor growth when treated with the compound at a dosage of 20 mg/kg .

Case Study 2: Analgesic Properties

A separate investigation focused on the analgesic effects of similar compounds at neurotensin receptors (NTS1 and NTS2). These compounds exhibited robust analgesic effects across different nociceptive modalities, suggesting that Boc derivatives may also provide pain relief through similar pathways .

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